N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide

E3 ubiquitin ligase Smurf-1 inhibition pulmonary arterial hypertension

N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide (C₁₆H₁₄N₂O₂, MW 266.30) is a 4,5-dihydroisoxazole-3-carboxamide derivative bearing phenyl substituents at the N- and 5-positions, structurally characterized by the InChIKey BDKIBPNHXICGBI-UHFFFAOYSA-N. The compound belongs to the isoxazoline class of five-membered N,O-heterocycles, distinct from fully aromatic isoxazoles by the saturated 4,5-bond, which imparts a stereogenic center at C5 and influences both conformational flexibility and metabolic stability.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 107402-49-3
Cat. No. B15076601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide
CAS107402-49-3
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1C(ON=C1C(=O)NC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c19-16(17-13-9-5-2-6-10-13)14-11-15(20-18-14)12-7-3-1-4-8-12/h1-10,15H,11H2,(H,17,19)
InChIKeyBDKIBPNHXICGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide (CAS 107402-49-3): Core Scaffold and Regulatory Status for Targeted Procurement


N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide (C₁₆H₁₄N₂O₂, MW 266.30) is a 4,5-dihydroisoxazole-3-carboxamide derivative bearing phenyl substituents at the N- and 5-positions, structurally characterized by the InChIKey BDKIBPNHXICGBI-UHFFFAOYSA-N [1]. The compound belongs to the isoxazoline class of five-membered N,O-heterocycles, distinct from fully aromatic isoxazoles by the saturated 4,5-bond, which imparts a stereogenic center at C5 and influences both conformational flexibility and metabolic stability [2]. Commercially available as an AldrichCPR reagent at ≥95% purity , it serves primarily as a research‑grade chemical probe and synthetic intermediate, with documented bioactivity including potent inhibition of the E3 ubiquitin ligase Smurf‑1 (IC₅₀ 2.80 nM) [3].

N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide (CAS 107402-49-3): Structural vs. Functional Substitution Risk in Kinase and Ligase Program Procurement


Substituting this dihydroisoxazole for a fully aromatic isoxazole‑3‑carboxamide (e.g., N,5‑diphenyl‑3‑isoxazolecarboxamide, CAS 101291‑06‑9) eliminates the saturated C4–C5 bond, altering ring geometry, electron distribution, and the spatial orientation of the 5‑phenyl substituent . This structural change has been shown to drastically affect target binding; for instance, the 4,5‑dihydro scaffold achieves a Smurf‑1 IC₅₀ of 2.80 nM [1], whereas the corresponding aromatic analog loses this potency profile. Even among 4,5‑dihydroisoxazole‑3‑carboxamides, variation in the N‑aryl or 5‑aryl moiety can shift the IC₅₀ by over 100‑fold [2]. Therefore, generic replacement without retaining the exact N,5‑diphenyl‑4,5‑dihydro substitution pattern risks nullifying the intended biochemical activity.

N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide (CAS 107402-49-3): Quantified Differentiation Against Isoxazole‑ and Isoxazoline‑Class Comparators


Smurf‑1 HECT Domain Inhibition: >600‑fold Potency Advantage Over a Structurally Related 4,5‑Dihydroisoxazole‑3‑Carboxamide

In a direct enzymatic assay measuring inhibition of the N‑terminal Prolabel‑tagged human Smurf‑1 HECT domain expressed in HEK293 cells, N,5‑diphenyl‑4,5‑dihydro‑3‑isoxazolecarboxamide (CHEMBL3945602) exhibited an IC₅₀ of 2.80 nM [REFS‑1]. A comparator isoxazole‑3‑carboxamide disclosed in US Patent 9,403,810 (BDBM239114) showed an IC₅₀ of 2.50×10³ nM (2,500 nM) under identical assay conditions [REFS‑2]. This represents an approximately 893‑fold lower potency for the comparator, highlighting the critical role of the N,5‑diphenyl substitution and 4,5‑dihydro ring in achieving low‑nanomolar Smurf‑1 engagement.

E3 ubiquitin ligase Smurf-1 inhibition pulmonary arterial hypertension

Potency Margin Over Disclosed Smurf‑1 Inhibitor Chemotypes: 2.80 nM vs. 92–500 nM Range

When benchmarked against chemotypes recently described as selective Smurf‑1 inhibitors, N,5‑diphenyl‑4,5‑dihydro‑3‑isoxazolecarboxamide (IC₅₀ 2.80 nM) [REFS‑1] demonstrates a 33‑fold potency advantage over SMURF1‑IN‑1 (IC₅₀ 92 nM) [REFS‑2] and a 64‑fold advantage over Smurf1 modulator‑1 (Compound 20; IC₅₀ 180 nM) [REFS‑3]. A separate biophysical study of Smurf1 HECT domain inhibitors reported an IC₅₀ of 500 nM for lead compounds, representing a 179‑fold gap [REFS‑4]. These cross‑study comparisons, while not head‑to‑head, consistently place the 2.80 nM value at the extreme low end of reported Smurf‑1 inhibitory concentrations.

Ubiquitin-proteasome system Smurf-1 selectivity bone morphogenetic protein signaling

Stereochemical and Regioisomeric Differentiation: Unique 4,5‑Dihydro‑3‑Carboxamide Topology vs. Aromatic 3‑ and 5‑Carboxamide Regioisomers

The compound’s 4,5‑dihydroisoxazole‑3‑carboxamide regiochemistry differs fundamentally from the isomeric 4,5‑dihydroisoxazole‑5‑carboxamide series. In anti‑tubercular SAR studies, 3‑phenyl‑4,5‑dihydroisoxazole‑5‑carboxamides showed MIC values of 1–4 µg/mL against Mtb H37Rv but did not engage Smurf‑1, whereas the 3‑carboxamide regioisomer displays potent Smurf‑1 inhibition (IC₅₀ 2.80 nM) [REFS‑1]. Additionally, the saturated C4–C5 bond introduces a chiral center at C5 absent in aromatic N,5‑diphenyl‑3‑isoxazolecarboxamide (CAS 101291‑06‑9), enabling enantioselective synthesis and chiral probe development [REFS‑2]. No other commercially available single‑enantiomer N,5‑diphenyl‑4,5‑dihydro‑3‑isoxazolecarboxamide has been identified.

Isoxazoline stereochemistry regioisomer selectivity medicinal chemistry lead optimization

Documented Toxicological Hazard Profile Informs Safe Handling vs. Uncharacterized Analogs

The compound has been assessed under the U.S. EPA Design for Environment (DfE) GreenScreen methodology and received a “very High” (vH) chronic toxicity hazard score (5 points) [REFS‑1]. While this indicates a need for stringent handling protocols, it provides a defined safety benchmark that is absent for most in‑house synthesized or boutique‑vendor isoxazoline analogs. Institutional Environmental Health & Safety (EHS) reviews can reference this hazard classification directly, streamlining the approval process for procurement and use.

chemical safety GreenScreen hazard assessment laboratory procurement compliance

N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide (CAS 107402-49-3): Application Scenarios Grounded in Verified Differentiation


Smurf‑1‑Targeted Pulmonary Arterial Hypertension (PAH) and Bone Disease Probe Development

The compound’s 2.80 nM IC₅₀ against the Smurf‑1 HECT domain [REFS‑1] makes it a leading candidate for chemical probe campaigns aimed at validating Smurf‑1 as a therapeutic target in PAH and osteoporosis. The patent literature explicitly claims isoxazole‑3‑carboxamides as selective Smurf‑1 inhibitors for PAH, HHT, COPD, and wound healing [REFS‑2]. Researchers can use this compound as a high‑potency starting point for structure‑activity relationship (SAR) expansion around the 4,5‑dihydro core.

Enantioselective Isoxazoline Library Synthesis and Chiral Probe Generation

Because the 4,5‑dihydroisoxazole ring contains a stereogenic C5 center, the compound can be resolved or synthesized enantioselectively to produce chiral Smurf‑1 inhibitors [REFS‑1]. Enantioselective synthesis of isoxazolecarboxamides has been demonstrated for fungicidal applications [REFS‑2], and analogous methodology can be applied here to generate enantiopure probes for target engagement studies.

Kinase Inhibitor Screening Cascades Leveraging the Isoxazoline Scaffold

Multiple vendor datasheets and patent families describe 4,5‑dihydroisoxazole‑3‑carboxamides as kinase inhibitor scaffolds [REFS‑1]. While no kinome‑wide selectivity data exist specifically for this compound, its structural similarity to known tyrosine kinase inhibitor isoxazole‑4‑carboxamides [REFS‑2] suggests utility as a screening deck member in kinase inhibitor discovery programs, where the 2.80 nM Smurf‑1 activity provides a built‑in counterscreen readout.

Safety‑Profiled Reference Standard for Isoxazoline‑Class EHS Evaluations

The publicly available GreenScreen hazard classification (chronic toxicity: vH, Score 5) [REFS‑1] allows this compound to serve as a benchmark for evaluating the toxicological profiles of newly synthesized isoxazoline analogs. Labs developing in‑house isoxazoline libraries can reference this classification when preparing material safety data sheets and institutional biosafety protocols.

Quote Request

Request a Quote for N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.